molecular formula C18H21N3O3 B2955536 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone CAS No. 2034479-14-4

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone

Cat. No.: B2955536
CAS No.: 2034479-14-4
M. Wt: 327.384
InChI Key: HBCLIUUKFCAFRW-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiarrhythmic Effects : A study by Malawska et al. (2002) focused on synthesizing a series of compounds similar in structure to 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone. They explored their antiarrhythmic and antihypertensive activities, revealing significant results in both areas. The study highlighted the alpha-adrenolytic properties of these compounds, which are crucial for their biological effects.

  • Antimicrobial Activity : Patel et al. (2011) Patel, Agravat, Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally related to this compound. They reported variable and modest antimicrobial activities against several strains of bacteria and fungi.

Molecular and Structural Studies

  • Polymorphism and Solution Structures : Takeguchi et al. (2015) Takeguchi et al. (2015) conducted a study on ASP3026, a compound with a similar molecular structure. They investigated the polymorphism of the compound and monitored its solution structures using Raman spectroscopy, which is crucial for designing solid formulations of such compounds.

  • Molecular Docking and Computational Studies : Onawole et al. (2017) Onawole et al. (2017) performed computational assessments of biochemical properties and vibrational assignments of a synthesized compound related to arylpiperazine-based drugs. Their work included molecular docking mechanism studies, highlighting the potential of these compounds in interacting with biological targets like the human GABA receptor.

Electrochemical Synthesis

  • Electrochemical Oxidation Studies : Nematollahi and Amani (2011) Nematollahi, Amani (2011) investigated the electrochemical oxidation of a compound structurally similar to this compound. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, important for creating diverse pharmacological agents.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-17-18(20-10-9-19-17)24-15-8-5-11-21(13-15)16(22)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLIUUKFCAFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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